N-(2,4-dimethoxyphenyl)-4-iodobenzamide
Overview
Description
N-(2,4-dimethoxyphenyl)-4-iodobenzamide is an organic compound that features a benzamide core substituted with a 2,4-dimethoxyphenyl group and an iodine atom at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-iodobenzamide typically involves the following steps:
Formation of 2,4-dimethoxyaniline: This can be achieved by the methylation of 2,4-dihydroxyaniline using methyl iodide in the presence of a base such as potassium carbonate.
Acylation: The 2,4-dimethoxyaniline is then acylated with 4-iodobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the amide functionality.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the methoxy groups to form corresponding aldehydes or acids.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the amide group to an amine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(2,4-dimethoxyphenyl)-4-azidobenzamide or N-(2,4-dimethoxyphenyl)-4-thiocyanatobenzamide can be formed.
Oxidation Products: Oxidation of the methoxy groups can yield compounds like 2,4-dihydroxybenzamide derivatives.
Reduction Products: Reduction of the amide group can produce N-(2,4-dimethoxyphenyl)-4-iodoaniline.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial RNA polymerase.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-iodobenzamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the transcription process, thereby exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-4-azidobenzamide
- N-(2,4-dimethoxyphenyl)-4-thiocyanatobenzamide
- N-(2,4-dimethoxyphenyl)-4-iodoaniline
Uniqueness
N-(2,4-dimethoxyphenyl)-4-iodobenzamide is unique due to the presence of both the 2,4-dimethoxyphenyl group and the iodine atom, which confer distinct chemical reactivity and biological activity. The iodine atom, in particular, allows for further functionalization through substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c1-19-12-7-8-13(14(9-12)20-2)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUDQDSMWFCLBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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